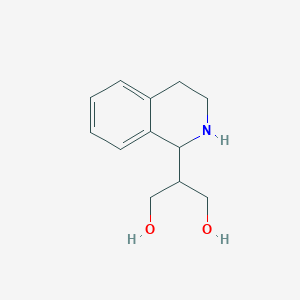
2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetic acid” is a chemical compound that belongs to the esters family . It has an empirical formula of C11H13NO2 and a molecular weight of 191.23 .
Synthesis Analysis
This compound is enzymatically hydrolyzed by lipase. Its reactivity depends on the concentration of unreacted (1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetic acid . The ester reacts with methoxyethyl chloride via displacement of the chloride group by an alcohol group in the presence of base to produce (1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetate .Molecular Structure Analysis
The SMILES string of this compound is O=C(O)CC1C2=C(CCN1)C=CC=C2 . This represents its molecular structure.Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can undergo enzymatic hydrolysis and react with methoxyethyl chloride .Physical And Chemical Properties Analysis
This compound is a solid . It has a boiling point of 386.8 °C . The flash point is not applicable .Applications De Recherche Scientifique
Synthetic Applications : Compounds structurally related to 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol have been used in various synthetic chemistry applications. For instance, derivatives of 1,2,3,4-tetrahydro-isoquinoline have been synthesized for potential applications in medicinal chemistry, highlighting their versatility in creating biologically active molecules (Dworczak, Sterk, & Junek, 1990).
Antifungal Properties : Some derivatives of tetrahydro-isoquinoline have shown antifungal properties. This suggests the potential of these compounds, including those structurally related to 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol, in developing new antifungal agents (Surikova et al., 2011).
Crystal Structure Analysis : The crystal structure of bis-tetrahydroisoquinoline derivatives has been analyzed to establish their absolute configuration and conformation. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can be vital for their application in various scientific fields (Wouters et al., 2010).
Molecular Modeling and Biological Activity : Molecular modeling studies have been conducted on bisnaphthalimide derivatives of tetrahydro-isoquinoline, evaluating their potential as DNA topoisomerase II inhibitors. Such research highlights the potential of tetrahydro-isoquinoline derivatives in cancer research and therapy (Filosa et al., 2009).
Synthesis of Related Compounds : Various methods for synthesizing isoquinoline derivatives, including those structurally related to 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol, have been developed. These methods are crucial for producing these compounds in sufficient quantities for research and potential commercial applications (Pridgen, 1980).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,10,12-15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSQHAKMLISTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588766 |
Source


|
| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol | |
CAS RN |
955287-52-2 |
Source


|
| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

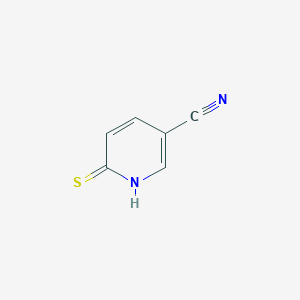
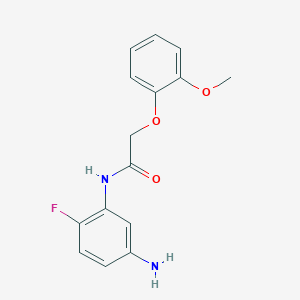

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)


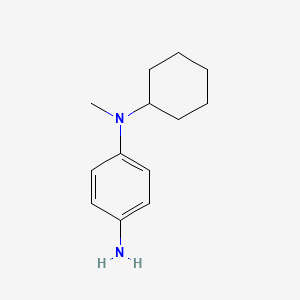
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)
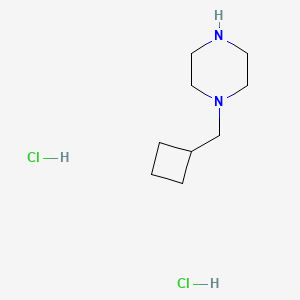

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)

